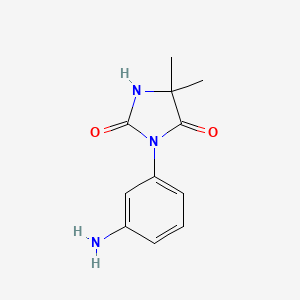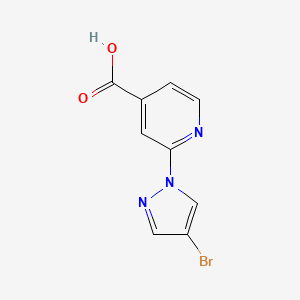
3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione
Overview
Description
The compound “3-Aminophenol” is an organic compound with the formula C6H4(NH2)(OH). It is an aromatic amine and a phenol. It is the meta isomer of 2-aminophenol and 4-aminophenol .
Synthesis Analysis
A new Schiff base ligand (E)-2-(((3 aminophenyl) imino)methyl)phenol (HL) has been synthesized by the reaction between m-phenylenediamine and 2-hydroxybenzaldehyde in a 1:1 molar ratio .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds can be studied using various methods. For example, the electropolymerization process can be studied using the quartz microbalance method .
Scientific Research Applications
Sensing Applications
3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione: has been utilized in various sensing applications due to its interaction with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is crucial for homogeneous assays and heterogeneous detection, which can occur at the interface of the sensing material or within the bulk sample .
Biological Labelling
The compound’s ability to interact with diols also allows it to be used in biological labelling. This application is significant for tracking and observing biological processes in research and medical diagnostics .
Protein Manipulation and Modification
Researchers have employed 3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione in the manipulation and modification of proteins. This is particularly useful in studying protein function and structure, as well as in the development of new therapeutic strategies .
Separation Technologies
The compound’s interaction with diols is advantageous in separation technologies. It can be used for the selective separation of molecules, which is essential in both analytical chemistry and biochemical preparations .
Development of Therapeutics
There is potential for 3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione to be used in the development of therapeutics. Its interactions with biological molecules can be harnessed to create drugs that target specific pathways or molecular structures .
Electrophoresis of Glycated Molecules
The compound has been used in the electrophoresis of glycated molecules. This application is particularly relevant in the field of diabetes research, where monitoring the glycation of proteins is important .
Building Materials for Analytical Methods
3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione: can serve as a building block for microparticles and polymers used in analytical methods. This includes its use in polymers for the controlled release of insulin, which could have significant implications for diabetes treatment .
Non-Enzymatic Glucose Sensing
A sensor based on 3-aminophenyl boronic acid , a related compound, has been developed for the non-enzymatic detection of glucose. This sensor exhibits a low limit of detection and high selectivity towards glucose, which is crucial for clinical applications .
Safety And Hazards
Future Directions
STRO-002 is currently being investigated in the clinic as a treatment for ovarian and endometrial cancers. The potent and specific preclinical efficacy of STRO-002 supports clinical development of STRO-002 for treating patients with FolRα-expressing cancers, including ovarian, endometrial, and non–small cell lung cancer .
properties
IUPAC Name |
3-(3-aminophenyl)-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2)9(15)14(10(16)13-11)8-5-3-4-7(12)6-8/h3-6H,12H2,1-2H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQJGNKUQTUVSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)C2=CC=CC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[4-(4-Bromo-1H-pyrazol-1-YL)phenyl]methanol](/img/structure/B1526463.png)






![2-amino-N-[2-(azepan-1-yl)ethyl]acetamide](/img/structure/B1526474.png)
